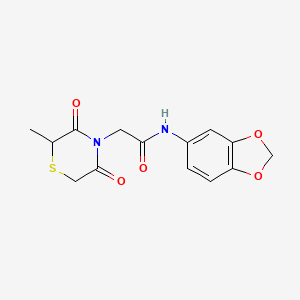

N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Description

N-(1,3-Benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic acetamide derivative characterized by two distinct structural motifs: a 1,3-benzodioxol-5-yl group attached to the acetamide nitrogen and a 2-methyl-3,5-dioxothiomorpholin-4-yl moiety linked to the carbonyl carbon. The 1,3-benzodioxol group is an electron-rich aromatic system known for enhancing metabolic stability and π-π interactions in drug design . The thiomorpholin-dione ring introduces sulfur and oxygen atoms, which influence hydrogen-bonding capacity and solubility .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S/c1-8-14(19)16(13(18)6-22-8)5-12(17)15-9-2-3-10-11(4-9)21-7-20-10/h2-4,8H,5-7H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXWZGOKWLJYFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodioxole moiety and a thiomorpholine ring. Its molecular formula is with a molecular weight of approximately 301.34 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₄S |

| Molecular Weight | 301.34 g/mol |

| IUPAC Name | This compound |

Research indicates that compounds similar to this compound may act on the serotonergic system. Preliminary studies suggest that they may enhance serotonin release or inhibit its reuptake, leading to increased serotonergic activity. This mechanism is consistent with other compounds in the benzodioxole class, which have been shown to exhibit entactogenic effects, similar to MDMA .

Pharmacological Studies

A significant body of research has examined the pharmacological effects of related compounds. For instance, (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) has been studied for its discriminative stimulus properties in animal models. These studies indicate that MBDB shares behavioral similarities with MDMA and may produce effects through serotonergic pathways rather than dopaminergic ones .

Key Findings:

- Serotonergic Activity: Compounds structurally related to this compound have shown enhanced serotonin release.

- Behavioral Effects: In rodent models, these compounds have been associated with increased locomotion and social interaction, indicative of their psychoactive potential.

Case Studies

- Study on MBDB: A study published in Psychopharmacology demonstrated that MBDB produced effects similar to MDMA in trained rats, suggesting potential therapeutic applications for mood disorders .

- Entactogen-like Effects: Research indicated that certain benzodioxole derivatives could produce entactogen-like effects without neurotoxic properties, highlighting their potential for safer therapeutic use .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Benzodioxol vs.

- Thiomorpholin-dione vs. Morpholinone: The sulfur atom in the target’s thiomorpholin-dione may increase lipophilicity and alter hydrogen-bonding patterns compared to oxygen-only morpholinone derivatives .

Physicochemical Properties

Hydrogen Bonding and Crystallography

- The thiomorpholin-dione’s dioxo groups enable strong hydrogen-bond donor/acceptor interactions, likely influencing crystal packing and solubility. This contrasts with morpholinone derivatives (), where fewer hydrogen-bonding sites may reduce crystallinity .

- Benzothiazole-containing analogs () may exhibit higher melting points due to rigid heterocyclic cores, whereas benzodioxol systems prioritize metabolic stability over thermal properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide, and what reaction conditions are critical?

- The synthesis typically involves multi-step reactions, starting with coupling the benzodioxole moiety to the thiomorpholin-acetamide core. Key steps include nucleophilic substitution and amide bond formation.

- Critical Conditions : Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates, controlled temperatures (room temp to 80°C), and bases like K₂CO₃ to deprotonate reactive sites. Reaction progress should be monitored via TLC, and purification achieved via column chromatography or recrystallization .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying proton environments and carbon frameworks, particularly distinguishing benzodioxole aromatic protons (δ 6.7–7.1 ppm) and thiomorpholin carbonyl signals (δ 168–170 ppm).

- Mass Spectrometry : ESI/APCI-MS confirms molecular ion peaks (e.g., [M+H]⁺).

- TLC/HPLC : Ensures reaction completion and purity (>95%) .

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

- Begin with in vitro assays targeting enzymes or receptors structurally related to its components (e.g., kinases for the thiomorpholin moiety). Use cell viability assays (MTT) for anticancer potential and antimicrobial disk diffusion for bacterial/fungal activity. Compare results with structurally analogous compounds (e.g., thiazole derivatives with known antimicrobial activity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay models?

- Methodology :

- Dose-Response Analysis : Confirm activity trends across multiple concentrations.

- Assay-Specific Factors : Adjust solvent systems (e.g., DMSO concentration) to avoid cytotoxicity artifacts.

- Structural Analog Comparison : Cross-reference with compounds like N-(3,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide, which showed selective anticancer activity in specific cell lines .

Q. What challenges arise in crystallographic analysis of this compound, particularly in resolving hydrogen-bonding networks?

- Challenges : The compound’s flexibility (due to the acetamide linker) and potential for polymorphism complicate crystal packing.

- Solutions : Use high-resolution X-ray diffraction (e.g., SHELX for refinement) and graph-set analysis to classify hydrogen bonds (e.g., Etter’s framework for directional interactions). Solvent choice during crystallization (e.g., ethyl acetate) can stabilize specific conformers .

Q. How can competing side reactions during synthesis be minimized to improve yield?

- Optimization Strategies :

- Stepwise Protection : Temporarily protect reactive groups (e.g., benzodioxole oxygen) during thiomorpholin ring formation.

- Catalytic Additives : Use DMAP to accelerate amide coupling.

- Temperature Control : Lower temperatures (0–5°C) reduce thiomorpholin ring-opening side reactions. Post-synthesis purification via gradient elution (MeOH/CH₂Cl₂) removes byproducts .

Q. What computational tools are recommended for predicting structure-activity relationships (SAR) of derivatives?

- Tools :

- Docking Simulations : AutoDock Vina to model interactions with targets like cyclooxygenase (anti-inflammatory) or topoisomerase (anticancer).

- QSAR Models : Use Gaussian for DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity. Validate predictions with synthesized analogs (e.g., substituting the benzodioxole with pyrimidine) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.